molecular formula C16H15N3O3 B2750396 5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide CAS No. 1396631-60-9

5-cyclopropyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-3-carboxamide

Cat. No. B2750396
CAS RN: 1396631-60-9
M. Wt: 297.314
InChI Key: UJZBGPHBICSQLB-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For isoxazoles, these properties can vary widely depending on the specific substituents on the isoxazole ring .

Scientific Research Applications

Novel Synthesis Techniques

Research in the field of organic chemistry has led to the development of novel methods for synthesizing complex molecules, including 5-cyclopropyl derivatives. For instance, Rao et al. (1999) explored the synthesis of 2-bis(methylthio)methylene-1-methyl-3-oxoindole, which facilitates the creation of benzo- and heterocyclo-fused carbazoles and indoles, showcasing the potential for developing derivatives of 5-cyclopropyl compounds (Rao, Kumar, Ila, & Junjappa, 1999).

Antitumor Activity

The antitumor properties of related compounds have been a focus of research. Stevens et al. (1984) investigated the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a similar structure, demonstrating broad-spectrum antitumor activity (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Auxiliary-Directed Catalysis

In a study by Pasunooti et al. (2015), bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide were used for Pd-catalyzed C(sp(3))-H bond activation. This research demonstrates the utility of derivatives like 5-cyclopropyl compounds in facilitating selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Anti-Lung Cancer Activity

The synthesis and biological evaluation of derivatives like 3-methylene-2-oxoindoline-5-carboxamide for their anti-lung cancer activity were studied by Ai et al. (2017). This research highlights the potential of such compounds in the development of new anti-cancer agents (Ai, Lv, Li, Chen, Hu, & Li, 2017).

Herbicidal Activity

Sun et al. (2020) designed a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, connecting pharmacophores of known compounds. This research demonstrates the herbicidal potential of 5-cyclopropyl derivatives, providing a new perspective in the field of agrochemical research (Sun, Ji, Wei, & Ji, 2020).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

5-cyclopropyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-19-13-5-4-11(6-10(13)7-15(19)20)17-16(21)12-8-14(22-18-12)9-2-3-9/h4-6,8-9H,2-3,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZBGPHBICSQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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